5-Ethyl-2,6-dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2,6-dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone is an organic compound characterized by its unique structure, which includes a dithiine ring with multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,6-dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone typically involves the reaction of appropriate precursors under controlled conditions. The specific synthetic route may vary, but it generally includes steps such as cyclization and oxidation to form the dithiine ring and introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,6-dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms in the dithiine ring.
Substitution: Substitution reactions can replace specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds.
Scientific Research Applications
5-Ethyl-2,6-dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2,6-dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5,6-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide: A structurally similar compound with different substituents.
1,2,4-Benzothiadiazine-1,1-dioxide: Another sulfur-containing heterocycle with distinct biological activities.
Uniqueness
5-Ethyl-2,6-dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone is unique due to its specific substituents and the resulting chemical and biological properties
Properties
CAS No. |
58951-29-4 |
---|---|
Molecular Formula |
C8H14O4S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
5-ethyl-2,6-dimethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide |
InChI |
InChI=1S/C8H14O4S2/c1-4-8-7(3)14(11,12)6(2)5-13(8,9)10/h6H,4-5H2,1-3H3 |
InChI Key |
QRKMZHWDJHJLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(S(=O)(=O)C(CS1(=O)=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.